N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Enzymatic assay

This 6-(oxolan-3-yloxy)nicotinamide incorporates a halogenated ortho-substituted aryl motif (3-chloro-2-methylphenyl) that engages a distinct hydrophobic subpocket near the nicotinamide binding site. The tetrahydrofuran-3-yloxy ether at the 6-position replaces common alkoxy substituents (e.g., methoxy, cyclopentyloxy) found in Compound 12-series analogs, creating steep SAR cliffs where minor peripheral changes shift IC50 >10-fold. Ideal for NNMT target engagement studies, methyltransferase selectivity panels (PNMT/HNMT vs. NNMT), and LC-MS/MS method development. Class-level NNMT inhibition (human IC50 ≈0.58 µM) and in vivo MNA reduction (~80% at 50 mg/kg p.o.) provide a baseline; the specific pharmacology of this entity awaits experimental determination.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.78
CAS No. 2034526-86-6
Cat. No. B2956845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034526-86-6
Molecular FormulaC17H17ClN2O3
Molecular Weight332.78
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3
InChIInChI=1S/C17H17ClN2O3/c1-11-14(18)3-2-4-15(11)20-17(21)12-5-6-16(19-9-12)23-13-7-8-22-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,20,21)
InChIKeyHRXWTPYGMKMYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-86-6): Procurement-Relevant Baseline for a Substituted Nicotinamide NNMT Ligand


N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-86-6) is a synthetic small molecule belonging to the 6-(oxolan-3-yloxy)nicotinamide chemotype. It incorporates a 3-chloro-2-methylphenyl substituent on the carboxamide nitrogen and a tetrahydrofuran-3-yloxy group at the pyridine 6-position. This structural framework is structurally related to the nicotinamide substrate of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme linked to obesity, diabetes, and certain cancers [1]. Compounds within this class have been investigated as NNMT ligands, with the broader series demonstrating enzymatic inhibition (e.g., compound 12 from the Ruf et al. 2018 series showing human NNMT IC50 of 0.58 µM and mouse NNMT IC50 of 4.5 µM) [2]. The specific compound bearing the 3-chloro-2-methylphenyl and tetrahydrofuran-3-yloxy substitution pattern represents a distinct chemical entity within this portfolio, though its individual pharmacological profile has not yet been disclosed in the peer-reviewed primary literature as of the current evidence cutoff.

Why N-(3-Chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide Cannot Be Interchanged with Other Nicotinamide-Derived NNMT Binders


Within the nicotinamide-competitive NNMT ligand space, even minor peripheral substitutions produce steep SAR cliffs. The 3-chloro-2-methylphenyl group introduces a halogenated ortho-substituted aryl moiety capable of engaging a distinct hydrophobic subpocket adjacent to the nicotinamide binding site, while the tetrahydrofuran-3-yloxy ether at the 6-position replaces the common alkoxy substituents (e.g., methoxy or cyclopentyloxy) found in comparator chemotypes such as compound 12-series analogs [1]. BindingDB data for a structurally related nicotinamide-based NNMT binder (BDBM50627707) record a Ki of 650 nM against full-length recombinant human NNMT [2], providing a reference point for affinity magnitude within this chemical space. Small alterations—such as changing the N-aryl substitution pattern or the O-alkyl group size—have been shown in the Ruf et al. 2018 series to shift IC50 values by more than 10-fold across congeners [1]. Consequently, procurement decisions based solely on “nicotinamide derivative” or “NNMT inhibitor” classification without precise chemical identity risk selecting a compound with substantially different target engagement, selectivity, and metabolic stability profiles.

Quantitative Differentiation Evidence for N-(3-Chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Comparator-Anchored Analysis


NNMT Enzymatic Inhibition Potency: Class-Level Benchmarking Against the Ruf 2018 Compound 12 Series

The target compound has not been individually profiled in published enzymatic assays. Class-level inference from the structurally related compound 12 series (Ruf et al. 2018) indicates that 6-(oxolan-3-yloxy)nicotinamide derivatives bearing substituted N-aryl groups can achieve human NNMT IC50 values as low as 0.58 µM, with mouse NNMT IC50 values of approximately 4.5 µM [1]. A distinct nicotinamide-based scaffold recorded a Ki of 650 nM against recombinant human NNMT, as captured in BindingDB [2]. The precise potency of the 3-chloro-2-methylphenyl tetrahydrofuranyl ether variant remains unquantified in the public domain; direct head-to-head data are absent.

NNMT inhibition Nicotinamide N-methyltransferase Enzymatic assay SAR

In Vivo Target Engagement (MNA Reduction): Class-Level Inference from Ruf 2018 Compound 12

No in vivo study has been reported for the 3-chloro-2-methylphenyl tetrahydrofuranyl ether variant. As class-level context, compound 12 (a nicotinamide analog from the same chemotype family) achieved approximately 80% reduction in plasma 1-methylnicotinamide (MNA), the primary metabolite of nicotinamide, at 2 hours following a single oral dose of 50 mg/kg in mice [1]. This indicates that members of this chemotype class can achieve substantial NNMT target engagement in vivo. The target compound has not been evaluated for similar pharmacodynamic endpoints.

In vivo pharmacodynamics MNA reduction NNMT target engagement Oral dosing

Metabolic Stability: Class-Level Benchmarking from the Ruf 2018 Chemotype Series

Metabolic stability data for the target compound are not publicly available. Class-level data from the Ruf 2018 series show that compound 12 exhibited 85% remaining after 30 minutes in human microsomal stability assays and 69% remaining in mouse microsomes [1]. These values serve as reference points for the 6-(oxolan-3-yloxy)nicotinamide scaffold but cannot be directly attributed to the 3-chloro-2-methylphenyl derivative without experimental confirmation.

Metabolic stability Microsomal clearance Drug discovery PK

Structural Differentiation: N-Aryl Substitution and Ether Topology Versus Compound 12 Series

The target compound features a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a tetrahydrofuran-3-yloxy group at the 6-position of the pyridine ring. In contrast, compound 12 from Ruf et al. 2018 bears a distinct N-aryl substitution pattern (the exact structure is not fully disclosed in the abstract but is described as a nicotinamide analog) [1]. The tetrahydrofuran-3-yloxy motif introduces a cyclic ether that is sterically and electronically distinct from the simpler alkoxy groups commonly used in earlier nicotinamide analogs. BindingDB entry BDBM50627707 represents yet another scaffold with an alkynyl-bisubstrate architecture (Ki = 650 nM) [2]. These structural differences are expected to drive differential binding poses and selectivity profiles, though head-to-head experimental comparison data are not available.

Chemical structure comparison SAR Nicotinamide derivatives Ligand design

Evidence-Supported Application Scenarios for N-(3-Chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


Chemical Probe for NNMT-Mediated Methylation in Metabolic Disease Models

Given the class-level evidence that 6-(oxolan-3-yloxy)nicotinamides can inhibit NNMT (compound 12 human IC50 = 0.58 µM) and reduce MNA formation in vivo (~80% reduction at 50 mg/kg p.o. in mice) [1], this compound may be considered as a structurally distinct chemical probe for NNMT target engagement studies in metabolic disease models (obesity, type 2 diabetes). However, its specific potency and selectivity must be experimentally determined before deployment.

SAR Exploration of N-Aryl Substitution Effects on NNMT Binding

The 3-chloro-2-methylphenyl group represents a halogenated ortho-substituted aryl motif that has not been exhaustively profiled within the public NNMT inhibitor literature. Researchers running systematic SAR campaigns may procure this compound to evaluate the contribution of the 3-chloro-2-methylphenyl moiety to NNMT binding affinity, comparing data against published values for compound 12 (IC50 = 0.58/4.5 µM human/mouse) [1] and the bisubstrate inhibitor BDBM50627707 (Ki = 650 nM) [2].

Comparative In Vitro Selectivity Profiling Against Related Methyltransferases

The tetrahydrofuran-3-yloxy ether at the 6-position may confer differential selectivity over other N-methyltransferases compared to compound 12 or bisubstrate inhibitors. Investigators can use this compound in parallel with known NNMT inhibitors to assess selectivity across a panel of methyltransferases (e.g., PNMT, HNMT), leveraging the class-level NNMT inhibition data as a baseline expectation for on-target activity.

Reference Standard in Analytical Method Development for Nicotinamide Analog Quantification

With a defined molecular formula (C17H17ClN2O3) and molecular weight (332.78 g/mol), this compound can serve as a reference standard for LC-MS/MS method development and validation in pharmacokinetic or tissue distribution studies, pending procurement of a certified analytical reference grade material.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.